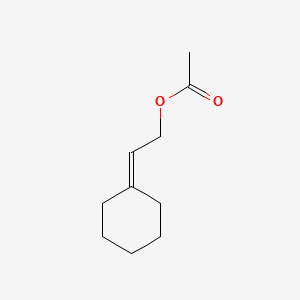

2-Cyclohexylideneethyl acetate

Description

Contextualization within Unsaturated Cyclic Esters and Allied Structures

Unsaturated cyclic esters are a broad class of organic molecules characterized by a cyclic structure containing an ester functional group and at least one carbon-carbon double bond. pcc.eu 2-Cyclohexylideneethyl acetate (B1210297) is a prime example of an exocyclic α,β-unsaturated ester, where the double bond is outside the ring but conjugated with the ester group. This arrangement is distinct from endocyclic unsaturated esters, such as lactones, where the ester is part of the ring itself. wikipedia.org

The reactivity of 2-cyclohexylideneethyl acetate is largely dictated by the conjugated system. This system allows for 1,4-conjugate addition (Michael addition) reactions, where nucleophiles can attack the β-carbon of the exocyclic double bond. Its structural features place it in the company of other important chemical building blocks like ethyl 2-cyano-2-cyclohexylideneacetate, which also contains the cyclohexylidene moiety and is synthesized from cyclohexanone (B45756). chemsrc.comchemicalbook.com The presence of the cyclohexylidene group, the ester, and the conjugated double bond makes it a versatile intermediate in organic synthesis.

Historical Trajectories in the Chemical Synthesis and Transformation of Cyclohexylidene Derivatives

The synthesis of cyclohexylidene derivatives is deeply rooted in the history of organic chemistry, particularly in the development of carbon-carbon bond-forming reactions. The study of organic compounds and their transformations gained significant momentum in the 19th century through the work of chemists like Justus von Liebig and Friedrich Wöhler, who established that organic compounds could be systematically studied and synthesized. sciencehistory.org

Early and foundational methods for creating the key exocyclic double bond in cyclohexylidene derivatives include several classic name reactions:

Knoevenagel Condensation: This reaction involves the condensation of a ketone (like cyclohexanone) with a compound containing an active methylene (B1212753) group (like ethyl cyanoacetate), often catalyzed by a weak base. chemsrc.comresearchgate.net This has been a reliable method for producing compounds such as ethyl 2-cyano-2-cyclohexylideneacetate. chemsrc.com

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, is a widely used method for forming alkenes. It involves the reaction of a ketone or aldehyde with a stabilized phosphonate (B1237965) ylide. For instance, the synthesis of ethyl cyclohexylideneacetate can be achieved via an HWE reaction between cyclohexane-1,2-dione and ethyl (triphenylphosphoranylidene)acetate. These reactions are known for their high degree of control over the location of the newly formed double bond.

The transformation of cyclohexanone derivatives has also been a historically significant area of research, leading to the synthesis of valuable heterocyclic structures like benzofurans and tetrahydroindoles. metu.edu.tr These historical methods laid the groundwork for the more advanced synthetic strategies used today.

Overview of Contemporary Academic Research Foci for this compound

Current research continues to explore the utility of this compound and related structures in various areas of synthetic and medicinal chemistry.

A significant recent development is in the field of asymmetric synthesis. A 2022 study described a Palladium-catalyzed asymmetric hydrogenolysis of allylic acetates to produce axially chiral alkylidene cycloalkanes with excellent enantioselectivity. researchgate.net This method represents a novel pathway to non-atropisomeric axially chiral structures, highlighting the potential of asymmetric hydrogenolysis in modern synthetic chemistry. researchgate.net

The cyclohexylidene scaffold is also being investigated for its potential in medicinal chemistry. While direct studies on the biological activity of this compound are limited, related structures are of great interest. For example, thiophene (B33073) derivatives containing a cyclohexylidene moiety have been explored for their potential anti-inflammatory, anticancer, and antimicrobial activities. ontosight.ai Similarly, a recently synthesized thiazolidin-4-one derivative containing a substituted cyclohexylidene group showed promising antimicrobial properties. researchgate.net This suggests that the cyclohexylideneethyl acetate core could serve as a valuable starting point for the design of new biologically active molecules.

Furthermore, the reactivity of the cyclohexylideneethyl scaffold is being exploited in novel catalytic reactions. For instance, manganese-catalyzed dehydrogenative silylation has been applied to terminal alkenes, with related structures like (2-cyclohexylideneethyl)dimethylphenyl-silane being synthesized and studied. lookchem.com This demonstrates an ongoing interest in developing new methods to functionalize this versatile chemical framework.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-cyclohexylideneethyl acetate |

InChI |

InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h7H,2-6,8H2,1H3 |

InChI Key |

QHPMVXQQOYZWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC=C1CCCCC1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Cyclohexylideneethyl Acetate

Allylic Functionalization and Substitution Reactions

The allylic acetate (B1210297) moiety in 2-cyclohexylideneethyl acetate is a prime site for substitution reactions, enabling the introduction of a wide array of substituents. These transformations are often catalyzed by transition metals, which facilitate the activation of the allylic system.

Stereoselective Copper-Catalyzed Allylic Substitution Reactions with Organometallic Reagents

Copper-catalyzed asymmetric allylic substitution (AAS) has become a significant and indispensable method for the synthesis of enantiomerically enriched compounds, particularly with non-stabilized nucleophiles. researchgate.net This class of reactions is highly valuable as it can generate a stereogenic center adjacent to the versatile alkene functionality. acs.org While many protocols require pre-formed, highly reactive metal-based reagents, recent advancements have expanded the scope to more accessible nucleophiles like vinylboron reagents. acs.org

In a typical copper-catalyzed cycle, a chiral N-heterocyclic carbene (NHC)-Cu complex is often employed. libretexts.org These catalysts promote enantioselective C-C bond formation with exceptional site-selectivity (typically >98% SN2′) and high enantiomeric ratios. libretexts.org The reaction of an allylic acetate, such as this compound, with an organometallic reagent like an aryllithium or a vinylboron species in the presence of a chiral copper catalyst would proceed via an allylic copper intermediate. The nucleophile then adds to this intermediate, creating a new carbon-carbon bond and a chiral center with high enantioselectivity. acs.orglibretexts.org For instance, reactions with aryl- and heteroaryllithium reagents have been shown to generate quaternary carbon stereogenic centers in high yields and enantioselectivities. libretexts.org

The use of readily accessible vinylboron reagents containing functional groups like esters is also feasible, furnishing α,β-unsaturated ester products that are precursors for further transformations, such as diastereoselective intramolecular conjugate additions. acs.org

Table 1: Representative Data for NHC-Cu-Catalyzed Enantioselective Allylic Substitution Note: This table presents generalized data from reactions with similar allylic substrates to illustrate the potential of this methodology.

| Nucleophile | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| (2-furyl)AlEt2 | 0.5 - 1.5 | 22 | 86 - 98 | 86.5:13.5 to >98:2 | libretexts.org |

| Ester-substituted vinylboron | Not Specified | 80 | 51 - 69 | 96:4 to >98:2 | acs.org |

Palladium-Catalyzed Allylic Transformations and Intermediate Formations

Palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. nih.gov This reaction involves a substrate containing a leaving group, such as acetate, in an allylic position. nih.gov

The catalytic cycle begins with the coordination of a Palladium(0) catalyst to the alkene of this compound. nih.govnih.gov This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, expelling the acetate leaving group and forming a characteristic η³-π-allylpalladium(II) complex. nih.govnih.govresearchgate.net This cationic intermediate is the key to the reactivity of the system.

The π-allylpalladium complex is electrophilic and can be attacked by a wide range of nucleophiles. nih.gov Depending on the nature of the nucleophile, the attack can occur either directly on the allyl moiety (for "soft" nucleophiles with pKa < 25) or at the metal center followed by reductive elimination (for "hard" nucleophiles). nih.gov This nucleophilic addition regenerates the Pd(0) catalyst, allowing the cycle to continue. nsf.gov The regioselectivity of the nucleophilic attack on non-symmetric allyl substrates is often directed to the least sterically hindered position. nih.gov

This methodology has been extended to tandem reactions. For example, a palladium-catalyzed tandem allylic substitution/Suzuki-Miyaura cross-coupling has been developed with 2-B(pin)-substituted allylic acetates, which are structurally related to this compound. nsf.gov

Cycloaddition Reactions and Ring-Forming Processes

The exocyclic double bond of this compound provides a handle for cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic systems.

Asymmetric [2+2] Cycloadditions for Constructing Spirocyclic and Ring-Containing Systems

The [2+2] photocycloaddition is a prominent photochemical reaction used to synthesize cyclobutane (B1203170) rings, which are prevalent in numerous biologically active natural products. nih.govresearchgate.net This reaction involves the direct addition of two double bonds to form a four-membered ring and is particularly useful for creating strained systems. libretexts.orgnsf.gov

For a substrate like this compound, an intermolecular [2+2] cycloaddition with another alkene would lead to the formation of a spirocyclic system, where the new cyclobutane ring is attached to the cyclohexane (B81311) ring at a single carbon atom. These reactions are typically initiated by UV irradiation, which excites one of the alkene partners. researchgate.net In many cases, one of the reacting partners must be a conjugated system that can absorb light to enter an excited state. libretexts.org The reaction can also be facilitated by transition metal catalysts, such as copper(I) salts, which can enable the reaction to proceed with visible light. researchgate.net

Asymmetric control in these reactions is a significant challenge but can be achieved using chiral catalysts. nih.gov For instance, chiral Brønsted acids have been shown to catalyze highly enantio- and diastereoselective [2+2] photocycloadditions through chromophore activation. nih.gov The construction of spirocyclic azetidines via photocatalyzed [2+2] cycloaddition has also been demonstrated, highlighting the utility of this method for generating complex, three-dimensional scaffolds relevant to drug discovery. researchgate.net While a specific example for this compound is not detailed in the surveyed literature, the principles of [2+2] cycloadditions on exocyclic alkenes strongly suggest its suitability as a substrate for forming spirocyclic structures. acs.org

Hydrogenation and Reduction Pathways of the Cyclohexylidene Moiety

The exocyclic carbon-carbon double bond in the cyclohexylidene moiety is susceptible to hydrogenation and other reduction reactions. This transformation converts the unsaturated cyclohexylidene group into a saturated cyclohexyl group, effectively transforming this compound into 2-cyclohexylethyl acetate.

Catalytic hydrogenation is the most common method for this reduction. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts include platinum (e.g., Pt/SiO₂), palladium (e.g., Pd/C), and nickel. nih.gov The reaction mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

The kinetics and mechanism of alkene hydrogenation can be complex and depend on factors such as the catalyst, solvent, and substrate structure. nih.gov Recent studies have also explored hydrogenation at Lewis acid-base (LAB) site pairs on earth-abundant metal oxides like m-ZrO₂, which can exhibit reactivity comparable to or greater than many dispersed metal catalysts. researchgate.net These systems operate through heterolytic channels involving anionic organic intermediates that react with bound Hδ+ species in the rate-limiting step. researchgate.net

Derivatization Chemistry and Generation of Complex Architectures from this compound Precursors

This compound serves as a valuable building block for the synthesis of more complex molecular architectures. The distinct reactivity of its two functional groups—the allylic acetate and the exocyclic alkene—allows for selective and sequential modifications.

The allylic substitution reactions discussed in section 3.1 provide a direct route to introduce new carbon or heteroatom substituents, enabling chain extension and the incorporation of diverse functional groups. For example, palladium-catalyzed allylic alkylation can be used to form key C-C bonds, building up a more elaborate carbon skeleton. nih.gov

The cycloaddition reactions outlined in section 3.2 are particularly powerful for increasing molecular complexity in a single step. A [2+2] cycloaddition, for instance, can generate a strained spirocyclic cyclobutane ring system. researchgate.net This strained ring can then undergo further transformations, such as ring expansion or fragmentation, to provide access to medium-sized rings and other complex scaffolds. researchgate.net Similarly, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could be envisioned, leading to more complex spiro-heterocyclic systems. mdpi.com

Through a combination of these reaction pathways, this compound can be elaborated into intricate structures, demonstrating its utility as a versatile precursor in multistep organic synthesis.

Advanced Spectroscopic and Chromatographic Characterization Methods

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas chromatography (GC) stands as a primary technique for the analysis of volatile and semi-volatile compounds such as acetate (B1210297) esters. scielo.br Its high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), make it exceptionally suitable for the quantification of 2-Cyclohexylideneethyl acetate.

The successful analysis of this compound by GC-FID is contingent upon the meticulous optimization of several instrumental parameters to achieve maximum sensitivity and accuracy. The Flame Ionization Detector operates by detecting ions formed during the combustion of organic compounds in a hydrogen flame. wikipedia.org The generation of these ions is proportional to the mass of carbon atoms entering the detector, making it an ideal mass-sensitive detector for quantifying organic analytes like acetate esters. wikipedia.org

Key detection parameters that require optimization include the flow rates of the combustion gases and the detector temperature. For most FIDs, the ratio of hydrogen to air is a critical factor, typically optimized around a 10:1 air-to-hydrogen ratio. chromatographyonline.com The carrier gas, often helium or nitrogen, does not significantly affect the detector's operation, but its flow rate must be stable. chromatographyonline.com

Table 1: Typical Optimized GC-FID Parameters for Acetate Ester Analysis

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Injector Temperature | 240-250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. scielo.br |

| Detector Temperature | 250-300 °C | Prevents condensation of the analyte and combustion products within the detector. chromatographyonline.com |

| Hydrogen (H₂) Flow Rate | 30-45 mL/min | Fuel for the flame; flow rate is optimized to maximize sensitivity. chromatographyonline.com |

| Air Flow Rate | 300-450 mL/min | Oxidant for the flame; maintained at an optimal ratio with the H₂ flow. chromatographyonline.com |

| Makeup Gas (N₂ or He) Flow Rate | 25-30 mL/min | Improves peak shape and ensures efficient transfer of column effluent to the flame. |

| Split Ratio | 80:1 to 100:1 | Adjusts the amount of sample entering the column to prevent overloading and ensure sharp peaks. scielo.br |

Desorption efficiency is another critical factor, especially when analyzing samples prepared using techniques like solid-phase microextraction (SPME) or thermal desorption. Optimization involves determining the ideal temperature and time to ensure the complete transfer of this compound from the sampling medium to the GC column. Insufficient temperature or time can lead to incomplete desorption and underestimation of the analyte concentration, while excessive temperatures risk thermal degradation.

For quantitative applications, the GC-FID method must be rigorously validated to ensure its reliability and reproducibility. scielo.br Method validation for acetate ester analysis involves assessing several key performance parameters. researchgate.net

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. scielo.br This is typically demonstrated by achieving baseline resolution of the this compound peak from other potential compounds.

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies on spiked samples or by comparison with a reference method. researchgate.netresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-day precision). researchgate.net

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment (inter-day precision). researchgate.netresearchgate.net

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A determination coefficient (r²) of >0.999 is typically desired for linearity. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. kuleuven.be

Table 2: Typical Validation Parameters and Acceptance Criteria for GC Methods in Ester Analysis

| Validation Parameter | Common Acceptance Criterion |

|---|---|

| Accuracy (Recovery) | 80-120% |

| Repeatability (RSD) | ≤ 2% |

| Intermediate Precision (RSD) | ≤ 5-10% |

| Linearity (r²) | ≥ 0.999 |

Studies on the analysis of fatty acid esters have demonstrated that validated GC-FID methods can achieve high levels of repeatability (RSD 0.1-0.4%) and intermediate precision (RSD 0.2-1.8%), confirming the robustness and reproducibility of such methods for ester quantification. researchgate.netscielo.br

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for analyzing this compound in complex mixtures that may contain non-volatile components or when derivatization is not desirable.

The key to a successful HPLC separation is the development of an appropriate mobile phase system that provides adequate resolution of the target analyte from other matrix components. mastelf.com For a moderately nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. moravek.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.

The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727). moravek.comsielc.com The separation is based on the analyte's hydrophobic interactions with the stationary phase; less polar compounds are retained longer. moravek.com

The development process involves:

Solvent Selection: Acetonitrile is often favored due to its lower viscosity and UV transparency. Methanol is a common alternative and can offer different selectivity. chromatographyonline.com

Isocratic vs. Gradient Elution: For simple mixtures, an isocratic method using a constant mobile phase composition (e.g., 80:20 MeCN/water) may suffice. sielc.com For complex samples with components of varying polarities, a gradient elution is necessary. This involves starting with a higher percentage of the weaker solvent (water) and gradually increasing the percentage of the stronger organic solvent (acetonitrile) to elute compounds with increasing hydrophobicity. mastelf.com

Additive/Buffer Selection: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility, especially if the analyte has any ionizable functional groups or if there are interactions with residual silanols on the stationary phase. chromatographyonline.comsielc.com

Table 3: Example Mobile Phase Systems for RP-HPLC Analysis of Acetate Esters

| Method Type | Mobile Phase Composition | Application Notes |

|---|---|---|

| Isocratic | Acetonitrile/Water (e.g., 80/20, v/v) | Suitable for purity assessment and simple mixtures where all components elute within a reasonable time with good resolution. sielc.com |

| Gradient | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 5% B to 95% B over 20 min | Ideal for complex mixtures, allowing for the separation of both polar and nonpolar impurities from the main analyte peak. |

Fine-tuning the solvent ratio and gradient slope is essential to achieve optimal resolution, ensuring that the peak for this compound is well-separated from any adjacent peaks. mastelf.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. nsf.gov Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the exact connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum would provide key information:

Chemical Shift: The position of each signal indicates the electronic environment of the protons. For instance, the protons of the ethyl group (-OCH₂CH₃) would appear as distinct signals in the upfield region, while the vinylic proton (=CH-) would be found further downfield.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative proton count for each distinct group (e.g., 3H for the -CH₃, 2H for the -OCH₂-, etc.).

Spin-Spin Coupling: The splitting of signals into multiplets (e.g., triplets, quartets) reveals which protons are on adjacent carbon atoms. The ethyl group would characteristically show a quartet for the -OCH₂- protons (split by the adjacent 3 -CH₃ protons) and a triplet for the -CH₃ protons (split by the adjacent 2 -OCH₂- protons).

The ¹³C NMR spectrum complements the ¹H data by showing a distinct signal for each unique carbon atom in the molecule, such as the carbonyl carbon (C=O) of the ester, the two sp² carbons of the C=C double bond, and the various sp³ carbons of the cyclohexyl and ethyl groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl Ester | -OCH₂CH₃ | ~1.2 (triplet, 3H) | ~14 |

| Ethyl Ester | -OCH₂CH₃ | ~4.1 (quartet, 2H) | ~60 |

| Ester Carbonyl | -C(=O)O- | - | ~166 |

| Vinylic | =CH- | ~5.6 (singlet, 1H) | ~116 |

| Cyclohexylidene | =C(ring)- | - | ~160 |

| Cyclohexylidene | -CH₂- (allylic) | ~2.2 (multiplet, 4H) | ~28, 37 |

(Note: Predicted values are estimates based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.)

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) can definitively establish H-H connectivities, while HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) experiments can map out H-C and long-range H-C correlations, respectively. csbsju.edu These experiments provide an unambiguous confirmation of the entire molecular framework. Regarding stereochemistry, NMR can help determine the configuration of the double bond (E/Z isomerism) through analysis of Nuclear Overhauser Effect (NOE) data, which reveals the spatial proximity of protons.

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of these bands allows for the confirmation of its key structural features, namely the α,β-unsaturated ester and the cyclohexylidene moiety.

The molecule contains several distinct functional groups that give rise to prominent peaks in the IR spectrum. The ester group is characterized by a strong carbonyl (C=O) stretching vibration and two carbon-oxygen (C-O) stretching vibrations. nih.gov The presence of conjugation between the carbonyl group and the carbon-carbon double bond in the cyclohexylidene ring influences the position of the C=O stretching frequency, typically shifting it to a lower wavenumber compared to a saturated ester. orgchemboulder.comnist.gov

The cyclohexylidene group contributes absorptions from both its alkene and alkane-like components. The carbon-carbon double bond (C=C) stretch is a key indicator of the exocyclic double bond. Additionally, the spectrum will show stretching and bending vibrations for the C-H bonds of both the sp2-hybridized carbon of the double bond and the sp3-hybridized carbons of the cyclohexane (B81311) ring. nist.gov

Detailed analysis of the spectrum allows for the precise assignment of these vibrational frequencies. The region from approximately 3100 to 2850 cm⁻¹ is dominated by C-H stretching vibrations. Peaks slightly above 3000 cm⁻¹ are characteristic of the vinyl (=C-H) stretch, while the strong absorptions below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (B1212753) (CH₂) groups of the cyclohexane ring and the ethyl group. nist.gov

The carbonyl (C=O) stretch of the α,β-unsaturated ester in this compound is expected to be a very strong and sharp absorption in the range of 1730-1715 cm⁻¹. orgchemboulder.com Following this, the C=C stretching vibration of the cyclohexylidene group typically appears around 1650 cm⁻¹. nist.gov The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions, including the two characteristic C-O stretching bands of the ester group, which are typically found between 1300 and 1000 cm⁻¹, as well as various C-H bending vibrations. orgchemboulder.com

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

| ~3040 | Medium-Weak | =C-H (Vinyl) | Stretching |

| 2980-2850 | Strong | C-H (Alkyl) | Stretching |

| 1730-1715 | Very Strong | C=O (α,β-Unsaturated Ester) | Stretching |

| ~1650 | Medium-Weak | C=C (Alkene) | Stretching |

| 1450-1370 | Medium | C-H (Alkyl) | Bending |

| 1300-1000 | Strong | C-O (Ester) | Stretching |

Computational and Theoretical Studies on 2 Cyclohexylideneethyl Acetate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction pathways. For 2-cyclohexylideneethyl acetate (B1210297), DFT calculations are crucial for understanding its primary synthesis routes—the Wittig and Horner-Wadsworth-Emmons reactions—and its potential degradation through hydrolysis.

Synthesis via Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The most prevalent methods for synthesizing 2-cyclohexylideneethyl acetate involve the olefination of cyclohexanone (B45756). DFT calculations have lent unequivocal support to the generally accepted mechanisms for these reactions. nih.gov The HWE reaction, which employs a stabilized phosphonate (B1237965) carbanion, begins with a nucleophilic attack on the carbonyl carbon of cyclohexanone. This initial addition is often the rate-determining step. nih.govwikipedia.org The reaction proceeds through a betaine-like species to form a cyclic oxaphosphetane intermediate. masterorganicchemistry.com The final step is the decomposition of this four-membered ring in a reverse [2+2] cycloaddition, which yields the desired alkene (this compound) and a phosphate byproduct. masterorganicchemistry.com DFT studies have mapped the energetic landscape of this process, confirming the key intermediates and transition states. nih.gov Some computational evidence also points toward a concerted [2+2] cycloaddition mechanism that bypasses a distinct betaine intermediate. masterorganicchemistry.com

Ester Hydrolysis Mechanism: The stability and degradation of this compound can be understood by studying its hydrolysis. DFT studies on analogous, simpler esters such as methyl acetate reveal that the acid-catalyzed hydrolysis likely follows the AAC2 mechanism. researchgate.net These theoretical models indicate that the reaction requires the participation of at least two water molecules and proceeds through a tetrahedral intermediate. The calculations have identified that the decomposition of this intermediate, rather than its formation, is the rate-limiting step of the hydrolysis process. researchgate.net

Theoretical Predictions of Reactivity, Selectivity, and Stereochemical Outcomes

A significant advantage of theoretical studies is their ability to predict the outcomes of chemical reactions, including their stereoselectivity. For the synthesis of this compound, controlling the geometry of the double bond (E/Z isomerism) is critical.

The reagent typically used for the HWE synthesis of this compound is derived from an ethyl acetate phosphonate, which is considered a "stabilized" phosphonate. The HWE reaction with such reagents is renowned for its high selectivity toward the formation of the (E)-alkene. wikipedia.org Computational studies have successfully explained the origin of this selectivity. DFT calculations demonstrate that while intermediates for both (E) and (Z) isomers can form, they can often interconvert. wikipedia.org The transition state leading to the (E)-isomer is consistently found to be energetically more favorable than the one leading to the (Z)-isomer, making the (E)-product the thermodynamically controlled outcome. nih.gov

In the Wittig reaction, DFT studies show that the high (E)-selectivity observed with stabilized ylides arises from a combination of classic steric interactions and favorable dipole-dipole interactions between the reactants in the key transition state. nih.govresearchgate.net Furthermore, theoretical models have been employed to investigate how variables like metal cations or different substituents on the phosphorus atom can fine-tune the E/Z selectivity by altering the stability of intermediates and the reversibility of the initial cycloaddition step. elsevierpure.com

Computational Modeling of Catalytic Cycles and Transition States

The detailed characterization of transition states (TS) is essential for a quantitative understanding of reaction rates and selectivity. Computational chemistry has been used to model the transition states for the key steps in the synthesis of this compound.

For the HWE reaction, the transition state for the rate-determining oxaphosphetane formation has been computationally located and analyzed. nih.gov Theoretical calculations using both ab initio and DFT methods indicate that electron-withdrawing groups on the phosphonate reagent, such as the ester moiety, stabilize the transition states and intermediates. elsevierpure.com This stabilization lowers the activation energy and can reduce the reversibility of the reaction, thereby enhancing the selectivity for the thermodynamically favored (E)-product. elsevierpure.com

Similarly, for the Wittig reaction, computational models of the addition transition state have revealed that its geometry is dictated by a delicate balance of electronic and steric effects, with dipole-dipole interactions playing a surprisingly important role for stabilized ylides. nih.govresearchgate.net These models successfully rationalize the observed preference for the (E)-isomer.

Table 1: Illustrative Calculated Parameters for HWE Reaction Transition States This table is based on general findings from the literature for HWE reactions, as specific energetic data for the this compound system were not available in the search results.

| Transition State (TS) | Relative Energy (kcal/mol) | Key Feature | Predominant Outcome |

|---|---|---|---|

| TS for (E)-alkene formation | 0.0 (Reference) | Thermodynamically more stable | (E)-2-Cyclohexylideneethyl acetate |

| TS for (Z)-alkene formation | > 0.0 | Thermodynamically less stable | (Z)-2-Cyclohexylideneethyl acetate |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational preferences and interactions in solution or the liquid state. While specific MD studies on this compound have not been identified, the methodology is well-suited to investigate its properties.

Intermolecular Interactions: In a condensed phase, MD simulations can effectively model the non-covalent interactions between this compound molecules and with surrounding solvent molecules. Such simulations can be used to predict bulk properties and to understand solvation at a molecular level. By analyzing the trajectories, one can determine how solvent molecules arrange around the polar ester functional group versus the nonpolar cyclohexylidene ring. This information is valuable for understanding its solubility and reactivity in various media. Related simulation studies have also been used to explore the kinetics of isomerization in condensed fluids, highlighting the importance of intermolecular energy transfer. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Versatile Intermediate in the Synthesis of Optically Active Compounds

The utility of 2-cyclohexylideneethyl acetate (B1210297) as a versatile intermediate in the synthesis of optically active compounds is not extensively documented in dedicated studies. However, the broader class of cyclic and acyclic acetates is frequently targeted in chiral resolution processes. google.comgoogle.com Methodologies such as enzymatic kinetic resolution are commonly employed to separate racemic mixtures of acetates into their constituent enantiomers. google.comgoogle.comresearchgate.net For instance, fungal-catalyzed deacylation has been successfully used to obtain enantiomerically pure (R)-alcohols from various racemic acetates. google.com

Kinetic resolution of related structures, such as cyclohexane-1,2-diols, can be achieved through stereoselective acylation, yielding chiral hydroxycyclohexyl acetates. nih.gov These general strategies, which include crystallization of diastereomeric derivatives and chiral column chromatography, are fundamental in the production of optically active compounds. wikipedia.org While these precedents exist for similar structures, specific applications employing 2-cyclohexylideneethyl acetate as a starting material for the synthesis of other chiral molecules are not prominently reported in the literature. The development of such applications would likely rely on establishing efficient methods for its own chiral resolution or its use in asymmetric transformations. rsc.orgnih.gov

Precursor in the Formation of Functionalized Organosilicon Compounds

This compound and its structural precursors serve as valuable starting materials in the synthesis of functionalized organosilicon compounds, particularly through hydrosilylation reactions. A notable application is the copper-catalyzed regio- and enantioselective hydrosilylation of 4-substituted vinylidenecyclohexanes, which are closely related precursors, to produce axially chiral (cyclohexylidene)ethyl silanes. This protocol allows for the effective use of various allenes and silanes, yielding the corresponding organosilicon products in moderate to high yields with good enantioselectivity.

The reaction demonstrates the utility of this chemical scaffold in creating complex, chiral silanes, which are important building blocks in organic synthesis and materials science. The hydrosilylation process involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the vinylidenecyclohexane substrate. The use of a copper-based catalyst system is crucial for controlling both the regioselectivity (where the silyl (B83357) group attaches) and the enantioselectivity (the 3D arrangement of the atoms) of the final product.

| Feature | Description |

| Reaction Type | Copper-Catalyzed Enantioselective Hydrosilylation |

| Substrates | 4-substituted vinylidenecyclohexanes, Silanes |

| Product Class | Axially Chiral (Cyclohexylidene)ethyl Silanes |

| Key Outcome | Formation of functionalized organosilicon compounds with controlled stereochemistry. |

| Significance | Provides access to valuable chiral silane (B1218182) building blocks for further synthetic applications. |

Contribution to the Synthesis of Phenolic Natural Products and Analogues via Allylation Reactions

While direct applications of this compound in the synthesis of phenolic natural products are not specifically detailed, its structure as an allylic acetate makes it a prime candidate for palladium-catalyzed allylation reactions, such as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org This reaction is a powerful and versatile method for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. wikipedia.orgacademie-sciences.fr In this context, an allylic acetate serves as the allyl group donor (the electrophile), which, in the presence of a palladium(0) catalyst, can react with a wide range of nucleophiles, including phenols. organic-chemistry.orgacademie-sciences.fr

The mechanism begins with the coordination of the palladium catalyst to the double bond of the allylic system, followed by oxidative addition to form a η³ π-allyl-palladium(II) complex, with the acetate group serving as the leaving group. organic-chemistry.orgwikipedia.org A phenol, typically deprotonated to its more nucleophilic phenoxide form, can then attack this complex. This nucleophilic attack results in the formation of a new carbon-oxygen bond, yielding an allyl aryl ether, a common structural motif in various natural products and biologically active molecules. organic-chemistry.orgepa.gov The versatility of the Tsuji-Trost reaction allows for a broad scope of both the allylic partner and the nucleophile, suggesting the potential of this compound to contribute to the synthesis of novel phenolic analogues. nih.govresearchgate.netnih.gov

| Component | Role in Tsuji-Trost Reaction | Example |

| Allylic Substrate | Electrophile / Allyl group donor | This compound |

| Nucleophile | Electron-pair donor | Phenols, Enolates, Amines |

| Catalyst | Facilitates the reaction | Palladium(0) complexes |

| Leaving Group | Displaced during catalyst activation | Acetate |

| Product | Result of C-O, C-C, or C-N bond formation | Allyl aryl ethers |

Potential in the Development of Novel Polymer Architectures

The potential of this compound in the development of novel polymer architectures has not been extensively explored in published research. As a monomer, its structure contains an unsaturated carbon-carbon double bond and an ester functional group, which are features that can, in principle, participate in polymerization reactions. The presence of the exocyclic double bond could potentially allow it to undergo addition polymerization, similar to other vinyl-type monomers.

Furthermore, the ester group offers a site for post-polymerization modification, enabling the introduction of different functionalities along the polymer backbone. Copolymers could be synthesized by reacting this compound with other monomers, such as vinyl acetate or various acrylates, to tailor the properties of the resulting material. researchgate.net For instance, emulsion copolymerization is a common industrial technique used to produce stable latexes from vinyl acetate and other monomers. researchgate.net However, without specific studies on its reactivity ratios and polymerization kinetics, its suitability for creating well-defined and complex polymer architectures remains a hypothetical area for future investigation.

Future Research Directions and Emerging Paradigms in Cyclohexylidene Acetate Chemistry

Development of Sustainable and Green Synthetic Routes for 2-Cyclohexylideneethyl Acetate (B1210297)

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable feedstocks, minimizing waste, and employing safer reagents and solvents. chemistryforsustainability.orgscispace.com For 2-Cyclohexylideneethyl acetate, future research will focus on moving away from traditional methods that may rely on harsh conditions or hazardous materials.

A key area of development is the use of more sustainable acetylating agents. Isopropenyl acetate (IPAc) is an emerging alternative that offers a milder and safer route to acetates, producing only acetone (B3395972) as a benign byproduct. rsc.org This approach avoids the use of halogenated reagents, aligning with green chemistry principles. rsc.org Another strategy involves the direct C-H oxidation of the corresponding olefin, a method that provides high regio- and stereoselectivity for producing linear (E)-allylic acetates. acs.org Palladium-catalyzed systems, potentially promoted by sulfoxides, represent a promising avenue for this transformation. acs.org

The choice of solvent is also critical. Replacing traditional solvents like acetonitrile (B52724) and chlorobenzene (B131634) with greener alternatives such as ethyl acetate itself can significantly improve the environmental profile of the synthesis. rsc.org Furthermore, developing processes that utilize renewable feedstocks, such as producing key reagents from bioethanol, presents a major step towards a fully sustainable lifecycle for this compound. chemistryforsustainability.orgepa.gov

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Feature | Potential Advantage for this compound Synthesis | Relevant Research Finding |

|---|---|---|---|

| Alternative Acetylating Agent | Use of Isopropenyl Acetate (IPAc) | Avoids harsh reagents; produces acetone as the only byproduct. | IPAc allows for acetate synthesis under mild conditions, creating a completely halogen-free process. rsc.org |

| Direct C-H Oxidation | Palladium-catalyzed allylic C-H oxidation | High atom economy and selectivity, reducing waste streams. | Sulfoxide-promoted methods can yield linear (E)-allylic acetates with excellent selectivity. acs.org |

| Green Solvents | Replacement of hazardous solvents with ethyl acetate | Reduces environmental burden and improves process safety. | Ethyl acetate is being adopted as a green solvent for polymer synthesis, demonstrating its viability. rsc.org |

| Renewable Feedstocks | Synthesis from bio-based starting materials | Reduces reliance on fossil fuels and lowers carbon footprint. | Processes are being commercialized to produce chemicals like ethyl acetate from corn bioethanol. chemistryforsustainability.orgepa.gov |

Exploration of Biocatalytic Approaches for Enantioselective Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions, offering a powerful tool for asymmetric synthesis. nih.gov For this compound, which possesses a chiral center if the exocyclic double bond is functionalized, biocatalytic methods can provide access to enantiomerically pure forms, which are crucial in applications like pharmaceuticals and agrochemicals. nih.gov

Enzymatic kinetic resolution (EKR) is a prominent strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both. researchgate.netyoutube.com Lipases are particularly effective for this purpose, catalyzing the hydrolysis or transesterification of esters. researchgate.netnih.govnih.gov In the context of this compound, a racemic precursor alcohol could be resolved using a lipase (B570770) and an acyl donor, where one enantiomer is selectively acetylated, leaving the other unreacted. youtube.com Lipases such as Candida antarctica lipase B (CAL-B) have shown excellent enantioselectivity in resolving various esters and alcohols. nih.gov

Dynamic kinetic resolution (DKR) offers an advancement over EKR by integrating a racemization catalyst that continuously interconverts the unreacted enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% limit of traditional KR. nih.gov The combination of a lipase for the resolution step and a metal catalyst (e.g., ruthenium-based) for in-situ racemization could be a highly efficient route to chiral derivatives of this compound. nih.gov

Table 2: Potential Biocatalytic Strategies for Enantioselective Synthesis

| Approach | Enzyme/Catalyst System | Description | Expected Outcome for Cyclohexylidene Derivatives |

|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., Novozym 435, CAL-B) | Selective acylation or hydrolysis of one enantiomer from a racemic mixture of the corresponding alcohol. | Separation of enantiomers, with one being the acetate ester and the other the unreacted alcohol, each in high enantiomeric excess. youtube.comnih.gov |

| Dynamic Kinetic Resolution (DKR) | Lipase + Ruthenium Catalyst | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. | Theoretical 100% conversion of a racemic alcohol to a single enantiomer of this compound. nih.gov |

| Asymmetric Reduction | Ene Reductases | Asymmetric reduction of an α,β-unsaturated precursor to generate a chiral center. | Production of enantioenriched α-fluoroesters from α-fluoroenoates, a strategy adaptable to other derivatives. chemrxiv.org |

Integration with Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. researchgate.netrsc.org The application of flow technologies for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is rapidly expanding, and this paradigm is highly suitable for the production of this compound. acs.orgrsc.org

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and reduced byproduct formation compared to batch methods. rsc.org For the synthesis of this compound, a multi-step sequence could be "telescoped" into a single, uninterrupted flow process, eliminating the need for isolating intermediates. acs.org For example, the generation of a reactive intermediate followed by its immediate reaction to form the final ester can be seamlessly integrated. researchgate.net

The scalability of flow chemistry is particularly advantageous. A process optimized on a laboratory scale can often be scaled up for industrial production by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex and often problematic re-optimization required for large-scale batch reactors. rsc.org This makes flow chemistry an ideal platform for producing this compound efficiently and consistently, from gram to kilogram quantities and beyond. researchgate.net

Table 3: Advantages of Continuous Flow Synthesis for this compound

| Feature | Benefit in Flow Chemistry | Implication for Production |

|---|---|---|

| Enhanced Heat & Mass Transfer | Superior temperature control and mixing. | Higher yields, fewer side products, and safer handling of exothermic reactions. rsc.org |

| Precise Parameter Control | Accurate management of residence time, stoichiometry, and temperature. | Improved reproducibility and product consistency. researchgate.net |

| Scalability | Production is scaled by time or parallelization, not reactor volume. | Seamless transition from laboratory development to industrial-scale manufacturing. acs.org |

| Process Telescoping | Multiple reaction steps are integrated into a single continuous sequence. | Reduced manual handling, solvent usage, and overall process time. acs.orgrsc.org |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding reaction kinetics and mechanisms in real-time is crucial for process optimization and control. In situ and operando spectroscopic techniques, which monitor reactions as they happen under actual process conditions, are becoming indispensable tools in modern chemical synthesis. wikipedia.orghideninc.com Applying these techniques to the synthesis of this compound can provide deep insights, leading to improved yield, purity, and process robustness.

Techniques like mid-infrared (MIR) spectroscopy, often using an attenuated total reflectance (ATR) probe, can be directly immersed in the reaction mixture to continuously track the concentration of reactants and products. nih.govunal.edu.conih.gov For an esterification reaction, one could monitor the decrease of the carboxylic acid and alcohol signals in parallel with the increase of the ester carbonyl band, providing a real-time reaction profile. unal.edu.co Similarly, process mass spectrometry offers another powerful method for online monitoring, capable of quantifying all components in the reaction mixture, including reactants, products, and catalysts. nih.gov

Operando spectroscopy goes a step further by simultaneously measuring the catalytic activity and the structural state of the catalyst, establishing a direct structure-reactivity relationship. wikipedia.orghideninc.com This is particularly relevant if a heterogeneous catalyst is used for the synthesis of this compound. Techniques such as ambient pressure X-ray photoelectron spectroscopy (AP-XPS) and scanning tunneling microscopy (AP-STM) can reveal changes in the catalyst's surface structure and oxidation state during the reaction, providing critical information for designing more efficient and durable catalysts. nih.govacs.org

Table 4: In Situ and Operando Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application in this compound Synthesis |

|---|---|---|

| Mid-Infrared (MIR) Spectroscopy | Real-time concentration profiles of reactants and products. | Monitoring the progress of esterification by tracking key functional group absorbances. nih.govresearchgate.net |

| Process Mass Spectrometry (MS) | Quantitative analysis of all volatile components in the reaction. | Detailed kinetic studies and detection of impurities or side-products. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural information and quantification of species over time. | Following the reaction progress in a flow setup to determine reaction rates and calculate activation parameters. oxinst.com |

| Operando AP-XPS / AP-STM | Catalyst surface structure, elemental composition, and electronic state under reaction conditions. | Understanding catalyst deactivation mechanisms and identifying the true active sites. nih.govacs.org |

Synergistic Application of Machine Learning and Computational Chemistry in Reaction Design

The synergy between computational chemistry and machine learning (ML) is revolutionizing how chemical reactions are designed and optimized. beilstein-journals.org By leveraging large datasets and sophisticated algorithms, these tools can predict reaction outcomes, suggest optimal conditions, and even guide the discovery of new synthetic routes, thereby accelerating the development process for compounds like this compound. beilstein-journals.orgresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms at the molecular level. acs.org For the synthesis of this compound, DFT calculations could elucidate the transition states of key steps, such as a palladium-catalyzed allylic C-H activation, helping to understand the origins of regio- and enantioselectivity. acs.orgemory.edu This insight allows for the rational design of catalysts and reaction conditions to favor the desired product.

Machine learning models, trained on vast databases of chemical reactions, can then predict the optimal conditions (e.g., temperature, catalyst, solvent) for a given transformation. aimspress.comarabjchem.org For instance, an ML model could be developed to predict the yield of this compound based on inputs like catalyst concentration and reaction time. researchgate.netacs.org This predictive power minimizes the need for extensive trial-and-error experimentation. mit.edu The integration of ML with high-throughput experimentation platforms can create "self-driving" laboratories where algorithms guide the experiments, rapidly converging on the ideal synthesis protocol. beilstein-journals.org

Table 5: Computational and Machine Learning Approaches in Synthesis Design

| Approach | Tool/Methodology | Function in Reaction Design |

|---|---|---|

| Computational Chemistry | Density Functional Theory (DFT) | Elucidates reaction mechanisms, transition state energies, and the origin of selectivity. acs.orgemory.edu |

| Machine Learning (Global Models) | Models trained on large, diverse reaction databases (e.g., KNN, MLP). | Predicts suitable starting conditions (catalyst, solvent, temperature) for a novel reaction. beilstein-journals.orgaimspress.com |

| Machine Learning (Local Models) | Models trained on specific reaction data (e.g., from HTE). | Fine-tunes reaction parameters to optimize yield and selectivity for a specific transformation. beilstein-journals.orgarabjchem.org |

| Integrated Platforms | "Self-Driving" Labs | Combines ML algorithms with robotic experimentation to autonomously explore and optimize reaction space. beilstein-journals.org |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Cyclohexylideneethyl acetate, and what key data should researchers prioritize?

To confirm the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : NMR provides insights into the carbon skeleton, with characteristic peaks for the cyclohexylidene and acetate groups (e.g., δ 200.0 for carbonyl carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns (e.g., observed [M+Na] at m/z 372.160520 for related derivatives) .

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and alkene C-H bending vibrations.

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A standard method involves:

Sulfonamide Coupling : Reacting cyclohexylideneethyl intermediates with benzenesulfonyl chlorides under basic conditions (e.g., using triethylamine).

Acetylation : Protecting hydroxyl or amine groups with acetylating agents (e.g., acetic anhydride).

Purification : Column chromatography to isolate products, yielding ~41% for analogous compounds .

Q. What thermodynamic properties are critical for assessing the stability of this compound in reactions?

Key properties include:

- Henry’s Law Constant : Indicates volatility and solubility in aqueous media (e.g., ethyl acetate analogs show values ranging from 4.7–8.9 mol/(kg·bar) depending on methodology) .

- Proton Affinity : Relevant for gas-phase reactivity (e.g., 835.7 kJ/mol for ethyl acetate) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to detect decomposition temperatures.

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields (e.g., 41% in sulfonamide derivatives ) may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Using chiral catalysts (e.g., Rh(II) complexes) to enhance stereoselectivity.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.

- In Situ Monitoring : Employing techniques like LC-MS to identify intermediates and adjust reaction conditions dynamically.

Q. What methodologies resolve contradictions in reported physicochemical data for this compound?

Discrepancies in data (e.g., Henry’s Law constants ) require:

- Multi-Method Validation : Cross-referencing gas chromatography, static headspace analysis, and computational modeling (e.g., COSMO-RS).

- Error Analysis : Assessing experimental parameters (e.g., temperature, purity of standards) that contribute to variability.

- Meta-Analysis : Aggregating data from peer-reviewed studies (excluding non-academic sources) to establish consensus values.

Q. How does stereochemistry influence the reactivity of this compound in asymmetric catalysis?

The cyclohexylidene group’s conformation affects:

- Transition-State Geometry : Chair vs. boat conformations alter steric interactions in catalytic cycles.

- Enantioselectivity : Chiral auxiliaries (e.g., Evans’ oxazolidinones) can direct asymmetric aldol reactions, as seen in related cyclohexene systems .

- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.